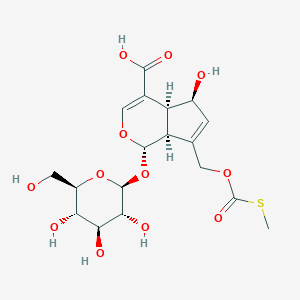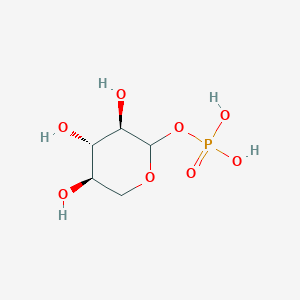
(Perchlor-1,3-phenylen)dimethanamin
Übersicht
Beschreibung
M-Xylene-alpha,alpha'-diamine, 2,4,5,6-tetrachloro- is a useful research compound. Its molecular formula is C8H8Cl4N2 and its molecular weight is 274 g/mol. The purity is usually 95%.
The exact mass of the compound m-Xylene-alpha,alpha'-diamine, 2,4,5,6-tetrachloro- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 100731. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality m-Xylene-alpha,alpha'-diamine, 2,4,5,6-tetrachloro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about m-Xylene-alpha,alpha'-diamine, 2,4,5,6-tetrachloro- including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Umweltüberwachung
(Perchlor-1,3-phenylen)dimethanamin, auch bekannt als 2,4,5,6-Tetrachlor-m-xylylendiamin, wurde in Umweltproben wie Leitungswasser nachgewiesen . Sein Vorhandensein in solchen Matrizen ist entscheidend für die Beurteilung der menschlichen Exposition und der Umweltrisiken. Der Nachweis und die Quantifizierung der Verbindung sind unerlässlich für die Überwachung der Wasserqualität und die Gewährleistung der öffentlichen Gesundheit.
Elektrochemische Sensorik
Die elektrochemischen Eigenschaften von 2,4,5,6-Tetrachlor-m-xylylendiamin-Derivaten machen sie für den Einsatz in elektrochemischen Sensoren geeignet . Diese Sensoren können das Vorhandensein der Verbindung in verschiedenen Proben nachweisen und quantifizieren, was für die Umweltanalyse und die Überwachung potenzieller toxischer Expositionen unerlässlich ist.
Kautschuk- und Polymerindustrie
Derivate von 2,4,5,6-Tetrachlor-m-xylylendiamin werden zu kautschukbezogenen Industrieprodukten hinzugefügt, um oxidativen Rissbildung, thermischem Abbau und Alterung entgegenzuwirken . Diese Anwendung ist von Bedeutung für die Verlängerung der Lebensdauer von Kautschukprodukten und die Verbesserung ihrer Leistung in verschiedenen industriellen Anwendungen.
Analytische Chemie
In der analytischen Chemie wird 2,4,5,6-Tetrachlor-m-xylylendiamin als Standard für die chromatographische Analyse verwendet . Sie dient als Referenzverbindung für die Gaschromatographie (GC) und die Flüssigchromatographie (LC) und unterstützt die genaue Bestimmung von Organochlorpestiziden und anderen Umweltkontaminanten.
Referenzmaterial für Tests
Die Verbindung ist als hochwertiger Referenzstandard für die Umweltanalyse und -prüfung erhältlich . Es wird verwendet, um die Genauigkeit und Zuverlässigkeit der in Umweltlabors eingesetzten analytischen Methoden sicherzustellen.
Forschung zu den Risiken für die menschliche Gesundheit
Studien mit 2,4,5,6-Tetrachlor-m-xylylendiamin-Derivaten konzentrieren sich auf die Bewertung der Risiken für die menschliche Gesundheit . Die potenziellen Auswirkungen der Verbindung auf die menschliche Gesundheit, wie z. B. Hepatotoxizität und veränderter Glykolipidstoffwechsel, sind Bereiche der aktiven Forschung. Das Verständnis dieser Auswirkungen ist entscheidend für die Entwicklung von Sicherheitsrichtlinien und Expositionsgrenzwerten.
Eigenschaften
IUPAC Name |
[3-(aminomethyl)-2,4,5,6-tetrachlorophenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl4N2/c9-5-3(1-13)6(10)8(12)7(11)4(5)2-14/h1-2,13-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVUBTXDOKVCRID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(C(=C(C(=C1Cl)Cl)Cl)CN)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80168738 | |
| Record name | m-Xylene-alpha,alpha'-diamine, 2,4,5,6-tetrachloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80168738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16969-06-5 | |
| Record name | 2,4,5,6-Tetrachloro-1,3-benzenedimethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16969-06-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,5,6-Tetrachloro-1,3-benzenedimethanamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016969065 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16969-06-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100731 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | m-Xylene-alpha,alpha'-diamine, 2,4,5,6-tetrachloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80168738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,5,6-tetrachloro-m-xylene-α,α'-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.298 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4,5,6-TETRACHLORO-1,3-BENZENEDIMETHANAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TB4Q2J734X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![[Benzyl(trimethylsilyloxy)phosphoryl]oxy-trimethylsilane](/img/structure/B103568.png)

![Bis(2-hydroxyethyl)[2-(stearoyloxy)ethyl]ammonium acetate](/img/structure/B103570.png)




